molecular formula C5H2BrIOS B13519945 3-Bromo-5-iodothiophene-2-carbaldehyde

3-Bromo-5-iodothiophene-2-carbaldehyde

Cat. No.: B13519945
M. Wt: 316.94 g/mol
InChI Key: BJQLWDBWQMPKTO-UHFFFAOYSA-N
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Description

3-Bromo-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its bromine and iodine substituents, which make it a valuable intermediate in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

    Substitution Products: Thiophene derivatives with various functional groups.

    Oxidation Products: 3-Bromo-5-iodothiophene-2-carboxylic acid.

    Reduction Products: 3-Bromo-5-iodothiophene-2-methanol.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

3-Bromo-5-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodothiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodothiophene-3-carbaldehyde
  • 3-Bromo-2-iodothiophene-5-carbaldehyde
  • 2-Bromo-5-iodothiophene-3-carbaldehyde

Uniqueness

3-Bromo-5-iodothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .

Properties

Molecular Formula

C5H2BrIOS

Molecular Weight

316.94 g/mol

IUPAC Name

3-bromo-5-iodothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

BJQLWDBWQMPKTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C=O)I

Origin of Product

United States

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